

# Pharmacological profile of Ivhd-Valtrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ivhd-Valtrate |           |
| Cat. No.:            | B15579921     | Get Quote |

An In-depth Technical Guide on the Pharmacological Profile of Ivhd-Valtrate.

Disclaimer: The following information is based on publicly available research, primarily preclinical studies. **Ivhd-Valtrate** is an investigational compound and has not been approved for clinical use. The experimental protocols described are representative methodologies and may not reflect the exact procedures used in the cited studies.

#### Introduction

Ivhd-Valtrate is a derivative of valtrate, a compound isolated from the traditional medicinal plant Valeriana jatamansi.[1][2] It has been identified as a potentially novel chemotherapeutic agent, with research primarily focusing on its efficacy against human ovarian cancer.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis.[1][2][3] This document provides a comprehensive overview of the currently understood pharmacological profile of Ivhd-Valtrate, with a focus on its anticancer properties.

# Anticancer Activity In Vitro Efficacy

**Ivhd-Valtrate** has shown significant cytotoxic and antiproliferative effects against human ovarian cancer cell lines in a concentration-dependent manner.[1][2] Notably, it exhibits selective cytotoxicity, with relatively low impact on non-tumorigenic human ovarian surface epithelial cells.[1][2]



Table 1: Summary of In Vitro Activity of Ivhd-Valtrate

| Cell Line | Cancer Type                        | Effect                                       | Selectivity                               |
|-----------|------------------------------------|----------------------------------------------|-------------------------------------------|
| A2780     | Ovarian Cancer                     | Inhibition of growth and proliferation[1][2] | High (low cytotoxicity to IOSE-144)[1][2] |
| OVCAR-3   | Ovarian Cancer                     | Inhibition of growth and proliferation[1][2] | High (low cytotoxicity to IOSE-144)[1][2] |
| IOSE-144  | Non-tumorigenic ovarian epithelial | Relatively low cytotoxicity[1][2]            | N/A                                       |

### In Vivo Efficacy

The anticancer activity of **Ivhd-Valtrate** has been confirmed in animal models. Studies using xenograft tumors of human ovarian cancer cells (A2780 and OVCAR-3) in mice have shown that **Ivhd-Valtrate** can significantly suppress tumor growth in a dose-dependent manner.[1][2]

Table 2: Summary of In Vivo Activity of Ivhd-Valtrate

| Xenograft Model | Cancer Type    | Effect                                        |
|-----------------|----------------|-----------------------------------------------|
| A2780           | Ovarian Cancer | Significant suppression of tumor growth[1][2] |
| OVCAR-3         | Ovarian Cancer | Significant suppression of tumor growth[1][2] |

#### **Mechanism of Action**

The anticancer effects of **Ivhd-Valtrate** are attributed to its ability to modulate key cellular processes, including cell cycle progression and apoptosis.[1][2]

### **Cell Cycle Arrest**

Treatment with **Ivhd-Valtrate** leads to the arrest of ovarian cancer cells in the G2/M phase of the cell cycle.[1][2] This is achieved through the modulation of several cell cycle regulatory



proteins. Specifically, **Ivhd-Valtrate** has been shown to decrease the expression of Cyclin B1, Cdc25C, and Cdc2, which are critical for the G2/M transition.[1]

## **Induction of Apoptosis**

**Ivhd-Valtrate** is a potent inducer of apoptosis in cancer cells.[1][2][3] This is mediated through the regulation of multiple pro- and anti-apoptotic proteins. The compound enhances the cleavage of PARP and caspases, which are key executioners of apoptosis.[1] Furthermore, it down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios, tipping the balance towards apoptosis.[1]

#### **Signaling Pathways**

The mechanism of action of **Ivhd-Valtrate** involves the modulation of several key signaling molecules, irrespective of the p53 status of the cancer cells.[1] It leads to an increase in the levels of tumor suppressor proteins p53 and Rb, as well as the cyclin-dependent kinase inhibitors p21 and p27.[1] Concurrently, it decreases the expression of Mdm2 and E2F1, which are known for their roles in promoting cell cycle progression and inhibiting apoptosis.[1]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Valeriana jatamansi constituent IVHD-valtrate as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Pharmacological profile of Ivhd-Valtrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579921#pharmacological-profile-of-ivhd-valtrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com